Methyl 3-((trimethylsilyl)ethynyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((trimethylsilyl)ethynyl)benzoate can be synthesized through various methods. One common method involves the reaction of ethynyltrimethylsilane with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base such as triethylamine . The reaction typically proceeds under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((trimethylsilyl)ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, are used to deprotonate the reactants and drive the reaction forward.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Methyl 3-((trimethylsilyl)ethynyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-((trimethylsilyl)ethynyl)benzoate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These functional groups allow it to act as a versatile intermediate in organic synthesis, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((trimethylsilyl)ethynyl)benzoate: Similar in structure but with the trimethylsilyl group at the 4-position instead of the 3-position.
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate: Contains an additional hydroxy group, which can influence its reactivity and applications.
Uniqueness
Methyl 3-((trimethylsilyl)ethynyl)benzoate is unique due to its specific substitution pattern, which can affect its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis for creating specific molecular architectures .
Properties
IUPAC Name |
methyl 3-(2-trimethylsilylethynyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXWMGYQHNWJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258020 | |
Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-59-2 | |
Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77123-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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